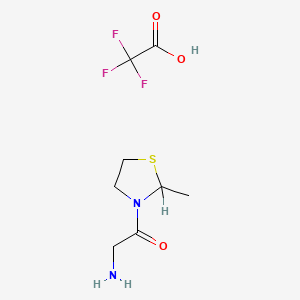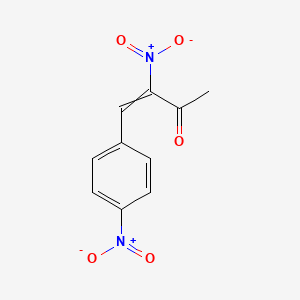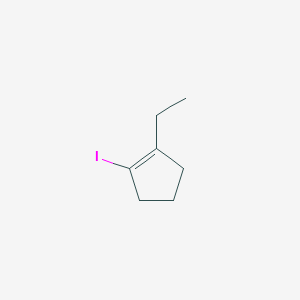
1-Ethyl-2-iodocyclopent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-iodocyclopent-1-ene is an organic compound belonging to the class of cycloalkenes It features a five-membered cyclopentene ring with an ethyl group and an iodine atom attached to the first and second carbon atoms, respectively
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-iodocyclopent-1-ene can be synthesized through several methods. One common approach involves the iodination of 1-ethylcyclopentene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a solvent like dichloromethane or chloroform. Another method involves the use of organometallic reagents, such as organolithium or Grignard reagents, to introduce the iodine atom into the cyclopentene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions: 1-Ethyl-2-iodocyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction Reactions: Reduction of the iodine atom can yield 1-ethylcyclopentene, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) in polar solvents like water or ethanol.
Oxidation: m-CPBA or OsO4 in solvents like dichloromethane or acetone.
Reduction: LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 1-ethyl-2-substituted cyclopentene derivatives.
Oxidation: Formation of 1-ethyl-2-iodocyclopentene epoxides or diols.
Reduction: Formation of 1-ethylcyclopentene.
科学的研究の応用
1-Ethyl-2-iodocyclopent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Explored for its role in the development of novel therapeutic agents, particularly in the field of cancer research and antiviral drug development.
Industry: Utilized in the production of specialty chemicals, including polymers, resins, and advanced materials.
作用機序
The mechanism of action of 1-ethyl-2-iodocyclopent-1-ene involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. In oxidation reactions, the compound can form reactive intermediates, such as epoxides, which can further react to yield a variety of products. The ethyl group provides additional steric and electronic effects, influencing the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
1-Ethyl-2-iodocyclopent-1-ene can be compared with other similar compounds, such as:
1-Methyl-2-iodocyclopent-1-ene: Similar structure but with a methyl group instead of an ethyl group. It exhibits different reactivity due to the smaller size and different electronic effects of the methyl group.
1-Ethyl-2-bromocyclopent-1-ene: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, leading to different reaction conditions and products.
1-Ethyl-2-chlorocyclopent-1-ene: Similar structure but with a chlorine atom instead of iodine. Chlorine is even less reactive than bromine, requiring more stringent conditions for substitution reactions.
The uniqueness of this compound lies in its high reactivity due to the presence of the iodine atom, making it a valuable intermediate in various chemical transformations.
特性
| 112505-78-9 | |
分子式 |
C7H11I |
分子量 |
222.07 g/mol |
IUPAC名 |
1-ethyl-2-iodocyclopentene |
InChI |
InChI=1S/C7H11I/c1-2-6-4-3-5-7(6)8/h2-5H2,1H3 |
InChIキー |
WWZBPTVSWHRTGM-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(CCC1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)


![Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate](/img/structure/B14314873.png)
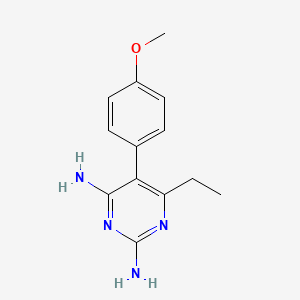
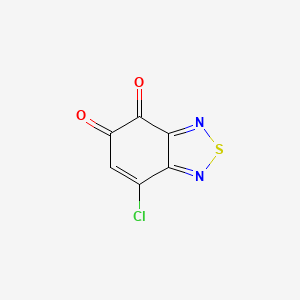
![1-[3-(Tributylstannyl)propyl]pyrrolidine](/img/structure/B14314904.png)
